molecular formula C14H11FO2 B6377733 6-(2-Fluoro-4-methylphenyl)-2-formylphenol CAS No. 1261918-83-5

6-(2-Fluoro-4-methylphenyl)-2-formylphenol

Cat. No.: B6377733
CAS No.: 1261918-83-5
M. Wt: 230.23 g/mol
InChI Key: IOIFOAXWNJOMSM-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro group and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoro-4-methylphenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methylphenol.

    Formylation Reaction: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride in the presence of a catalyst like aluminum chloride.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Biochemical Research: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    2-Fluoro-4-methylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Fluoro-2-methylphenol: Similar structure but with different positioning of the fluoro and methyl groups, leading to different reactivity and properties.

    2-Fluoro-4-methylbenzoic acid: Contains a carboxyl group instead of a formyl group, resulting in different chemical behavior.

Uniqueness: 6-(2-Fluoro-4-methylphenyl)-2-formylphenol is unique due to the presence of both a fluoro and a formyl group on the phenyl ring, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(13(15)7-9)12-4-2-3-10(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIFOAXWNJOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685085
Record name 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-83-5
Record name 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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